5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile
CAS No.:
Cat. No.: VC18082222
Molecular Formula: C10H16N4
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N4 |
|---|---|
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | 5-(4-aminopyrazol-1-yl)-2,2-dimethylpentanenitrile |
| Standard InChI | InChI=1S/C10H16N4/c1-10(2,8-11)4-3-5-14-7-9(12)6-13-14/h6-7H,3-5,12H2,1-2H3 |
| Standard InChI Key | IDELLMJPKUBYFC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CCCN1C=C(C=N1)N)C#N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrazole ring substituted with an amino group at the 4-position, linked to a 2,2-dimethylpentanenitrile chain. This configuration introduces both polar (amino, nitrile) and hydrophobic (methyl) functional groups, influencing its reactivity and solubility.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 208.27 g/mol |
| IUPAC Name | 5-(4-Amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile |
| Canonical SMILES | CC(C)(CCCN1C=NC(=C1)N)C#N |
Synthesis and Reaction Pathways
Synthetic Strategies
While no direct synthesis protocols for 5-(4-Amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile are documented, analogous compounds like 5-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile (CAS: 1196886-83-5) provide insight into potential routes:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-ketonitriles.
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Nitrile Chain Attachment: Nucleophilic substitution or coupling reactions between pre-formed pyrazole intermediates and 2,2-dimethylpentanenitrile precursors.
Industrial-Scale Considerations
Continuous flow reactors and high-throughput catalyst screening could optimize yield and purity, as seen in related nitrile-pyrazole systems.
Chemical Reactivity and Functionalization
Reactive Sites
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Nitrile Group: Susceptible to hydrolysis (→ carboxylic acids) or reduction (→ amines).
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Amino Group: Participates in acylation, alkylation, or Schiff base formation.
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Pyrazole Ring: Electrophilic substitution at the 3- and 5-positions.
Comparative Stability
The 2,2-dimethylpentanenitrile chain enhances steric protection compared to linear analogs, potentially improving thermal stability.
| Target Class | Mechanism | Potential Efficacy |
|---|---|---|
| Bacterial Enzymes | Competitive inhibition | Moderate |
| Tyrosine Kinases | ATP-binding site blockade | High |
Industrial and Materials Science Applications
Catalytic Applications
Nitrile-containing pyrazoles serve as ligands in transition-metal catalysts. For example, palladium complexes of similar structures catalyze Suzuki-Miyaura cross-coupling reactions.
Polymer Science
The nitrile group’s polarity and the methyl groups’ hydrophobicity make this compound a candidate for:
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Specialty elastomers
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High-temperature adhesives
Challenges and Research Gaps
Data Limitations
Direct experimental data on 5-(4-Amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile remain sparse. Key unknowns include:
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Exact solubility parameters
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Toxicity profile
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Metabolic pathways
Future Directions
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Synthetic Optimization: Develop regioselective methods for 4-amino substitution.
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Computational Studies: DFT calculations to predict reactivity and binding affinities.
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